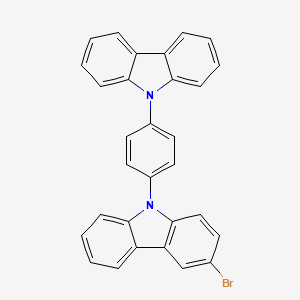
3-Bromo-4-(4-chlorophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-(4-chlorophenoxy)benzaldehyde” is a chemical compound with the CAS Number: 1445862-85-0 . It has a molecular weight of 311.56 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C13H8BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-8H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 311.56 . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Additives
3-Bromo-4-(4-chlorophenoxy)benzaldehyde has been used in the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes, which were investigated as potential antimicrobial additives for lubricating oils and fuels. This research highlights the compound's application in creating chemicals that could enhance the antimicrobial properties of various industrial products, contributing to the preservation and longevity of these materials (Talybov, Akhmedova, & Yusubov, 2022).
Role in Synthesis of α-Chloroketones and α-Chloroepoxides
The compound has been involved in reactions studied under the Darzens reaction, leading to the synthesis of α-chloroketones, α-chloroepoxides, and symmetrically substituted dioxines. This showcases its utility in generating key intermediates for various synthetic applications, further emphasizing its value in organic synthesis (Mamedov, Litvinov, Kataeva, Rizvanov, & Nuretdinov, 1994).
Contribution to Nematicidal Compounds Synthesis
Research has also explored the synthesis of compounds from this compound for potential use against root-knot nematodes, indicating its application in agricultural chemistry to develop nematicides. This suggests its role in addressing significant agricultural pests and contributing to crop protection strategies (Kumari, Singh, & Walia, 2014).
Involvement in Novel Cobalt and Nickel Cluster Synthesis
The compound has been implicated in the synthesis of novel cobalt and nickel clusters, which were studied for their magnetic properties. This area of research indicates the compound's potential in materials science, particularly in the development of new materials with unique magnetic characteristics (Zhang, Zhang, Zou, Guo, Li, Song, & Liang, 2013).
Applications in Photolabile Protecting Group Development
It has been utilized in the development of photolabile protecting groups for aldehydes and ketones, demonstrating its role in photochemistry and the development of light-responsive chemical systems. This application is particularly relevant in the context of controlled release systems and photo-triggered chemical reactions (Lu, Fedoryak, Moister, & Dore, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-(4-chlorophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILSMOMZTXXNKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


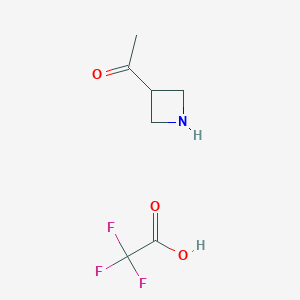
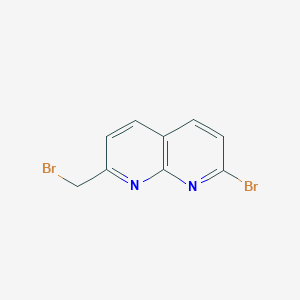
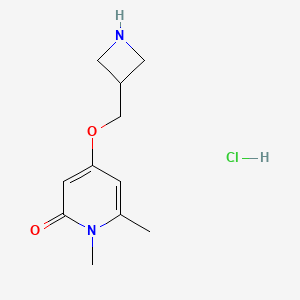
![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)
![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)
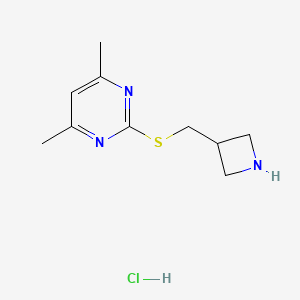
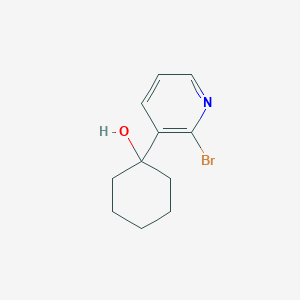

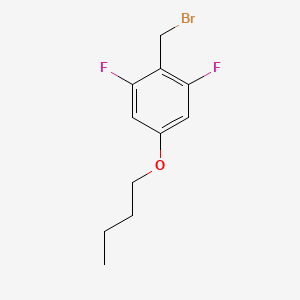

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
